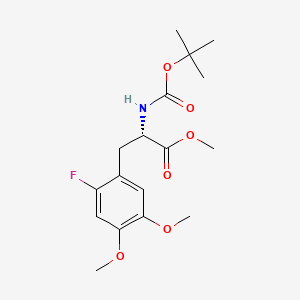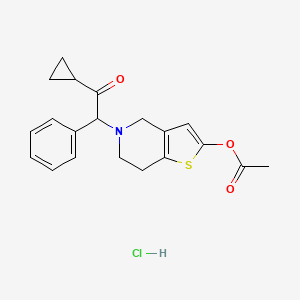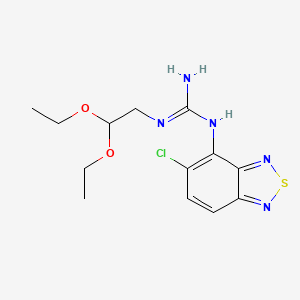
Curcumin-d6
Descripción general
Descripción
Curcumina-d6 es una forma deuterada de curcumina, un compuesto polifenólico natural derivado de los rizomas de la planta de cúrcuma (Curcuma longa). La curcumina es bien conocida por su color amarillo vibrante y ha sido ampliamente estudiada por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas. La forma deuterada, Curcumina-d6, se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de curcumina debido a su etiquetado isotópico estable .
Mecanismo De Acción
La Curcumina-d6 ejerce sus efectos a través de varios mecanismos moleculares:
Actividad Antioxidante: Actúa como un eliminador de especies reactivas del oxígeno, como radicales hidroxilo y aniones superóxido, previniendo así el daño oxidativo a las células.
Efectos Antiinflamatorios: Inhibe la actividad del factor nuclear-kappa B (NF-κB) y reduce la producción de citoquinas proinflamatorias.
Propiedades Anticancerígenas: Modula varias vías de señalización, incluidas las vías p53, PI3K/Akt y NF-κB, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas.
Análisis Bioquímico
Biochemical Properties
Curcumin-d6 interacts with various enzymes and proteins, exerting its effects through these interactions. It inhibits nitric oxide (NO) production and reduces inducible nitric oxide synthase (iNOS) activity in LPS-stimulated RAW 264.7 cells . It also inhibits the release of histamine and inflammatory cytokines TNF-α, IL-1β, IL-6, and IL-8 from HMC-1 mast cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In vivo, this compound decreases serum levels of histamine and TNF-α, inhibits histopathological changes of nasal mucosa, and decreases the number of sneezes and nasal rubbing in a mouse model of ovalbumin-induced rhinitis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The β-diketo moiety of curcumin not only acts as a metal chelator but also involves as a Michael acceptor in nucleophilic addition reactions .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La curcumina-d6 se sintetiza incorporando átomos de deuterio en la molécula de curcumina. La síntesis generalmente implica el uso de reactivos y disolventes deuterados. Un método común es la reacción de intercambio hidrógeno-deuterio, donde la curcumina se trata con metanol deuterado (CD3OD) en presencia de un catalizador para reemplazar los átomos de hidrógeno por deuterio .
Métodos de Producción Industrial: La producción industrial de Curcumina-d6 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y condiciones de reacción controladas para garantizar la incorporación completa de átomos de deuterio. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza y enriquecimiento isotópico .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Curcumina-d6 experimenta varias reacciones químicas similares a la curcumina no deuterada. Éstas incluyen:
Oxidación: La curcumina-d6 se puede oxidar para formar epóxido de curcumina y otros productos de oxidación.
Reducción: La reducción de Curcumina-d6 puede producir tetrahidrocurcumina-d6.
Sustitución: La Curcumina-d6 puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como tioles y aminas en condiciones básicas.
Productos Mayores Formados:
Oxidación: Epóxido de curcumina-d6, hidroxicurcumina-d6.
Reducción: Tetrahidrocurcumina-d6.
Sustitución: Diversos derivados de curcumina sustituidos.
Aplicaciones Científicas De Investigación
La Curcumina-d6 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación precisa de la curcumina y sus metabolitos.
Biología: Se emplea en estudios para rastrear las vías metabólicas y la biodisponibilidad de la curcumina en sistemas biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos en el cáncer, la inflamación y las enfermedades neurodegenerativas.
Industria: Se utiliza en el desarrollo de fármacos y nutracéuticos a base de curcumina .
Comparación Con Compuestos Similares
La Curcumina-d6 se compara con otros compuestos similares para resaltar su singularidad:
Curcumina: La forma no deuterada, ampliamente estudiada por sus propiedades terapéuticas pero con limitaciones en la biodisponibilidad.
Tetrahidrocurcumina: Una forma reducida de curcumina con mayor estabilidad y biodisponibilidad.
Análogos de Curcumina (por ejemplo, D6): Análogos estructurales con modificaciones para mejorar la potencia y la selectividad en la orientación de las células cancerosas .
Singularidad de la Curcumina-d6:
Etiquetado Isotópico Estable: La incorporación de átomos de deuterio proporciona estabilidad y permite una cuantificación precisa en estudios analíticos.
Seguimiento Mejorado: Facilita el estudio de las vías metabólicas y la biodisponibilidad de la curcumina en sistemas biológicos.
Lista de Compuestos Similares:
- Curcumina
- Tetrahidrocurcumina
- Análogos de Curcumina (por ejemplo, D6)
La Curcumina-d6 sigue siendo una herramienta valiosa en la investigación científica, ofreciendo información sobre la farmacocinética y el potencial terapéutico de la curcumina y sus derivados.
Propiedades
IUPAC Name |
(1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDPWHFBUODDF-BQWNYRPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O)([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703461 | |
| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-26-0 | |
| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Curcumin-d6 compare to curcumin in terms of its anti-tumor activity against MM and NB cells?
A1: this compound demonstrates significantly stronger growth inhibition activity against both MM and NB cells compared to curcumin. In vitro studies revealed that D6 had an IC50 value of approximately 1-2µM, while curcumin exhibited an IC50 value of around 10-20µM []. This indicates that D6 is notably more potent in inhibiting the growth of these tumor cells. Moreover, D6 showed a more pronounced and rapid induction of apoptosis in MM and NB cells compared to curcumin, as evidenced by TUNEL assays, Annexin V staining, caspase activation, and PARP cleavage [].
Q2: What are the proposed mechanisms of action for this compound's anti-tumor effects in MM and NB?
A2: Similar to curcumin, D6 appears to induce apoptosis in tumor cells through both extrinsic and intrinsic pathways []. This is supported by observations of caspase activation (caspases 3, 7, 9), PARP cleavage, loss of mitochondrial membrane potential, and cytochrome c release []. Additionally, D6 inhibits NFkB nuclear translocation in neuroectodermal tumor cells, similar to curcumin, but at lower doses, suggesting a potential role in its anti-tumor activity [].
Q3: What in vivo evidence supports the anti-tumor activity of this compound?
A3: In vivo studies using subcutaneous MM and orthotopic NB xenograft models demonstrated that D6 significantly reduced tumor growth compared to both control groups and curcumin-treated groups []. This further strengthens the potential of D6 as a promising candidate for developing new adjuvant therapies against neuroectodermal tumors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)









